N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
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Overview
Description
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[45]decane-2-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide typically involves multiple steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as an N-benzyl-acrylamide. This step often employs electrophilic reagents and specific catalysts to facilitate the cyclization process .
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Introduction of Functional Groups: : The methoxyethyl group is introduced via nucleophilic substitution reactions, where a suitable nucleophile reacts with an intermediate compound. This step requires precise control of reaction conditions to ensure high yield and purity .
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Final Assembly: : The final step involves the coupling of the spirocyclic intermediate with a carboxamide group. This can be achieved through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
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Organic Synthesis: : It serves as a building block for synthesizing more complex molecules, facilitating the development of new materials and chemicals.
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Materials Science: : The compound’s properties can be exploited in the design of novel materials with specific mechanical, thermal, or electronic characteristics.
Mechanism of Action
The mechanism by which N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-7-(2-methoxyethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-13-12-21-10-5-8-19(17(21)23)9-11-22(15-19)18(24)20-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIHHFORFRUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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